
2-Methylisoindolin-5-amin
Übersicht
Beschreibung
2-Methylisoindolin-5-amine is an organic compound with the molecular formula C9H12N2 . It is also known by other names such as 2,3-Dihydro-2-methyl-1H-isoindol-5-amine, 5-Amino-2-methylisoindoline, and (2-Methyl-2,3-dihydro-1H-isoindol-5-yl)amine .
Synthesis Analysis
The synthesis of amines like 2-Methylisoindolin-5-amine can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds. Reactions involving alkyl groups, S N 2 reactions of alkyl halides, ammonia, and other amines are also common. Another approach involves the nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed . A direct synthesis of 2,3-dihydro-1H-isoindoles and N-substituted phthalimide in a single step involving short reaction times has also been proposed .Molecular Structure Analysis
The molecular formula of 2-Methylisoindolin-5-amine is C9H12N2 . The structure can be represented by the SMILES notation: NC1=CC2=C (C=C1)CN ©C2 .Chemical Reactions Analysis
Amines like 2-Methylisoindolin-5-amine show up in the 0.5-5.0 ppm region in 1 H NMR spectra. The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm. These hydrogens are deshielded by the electron-withdrawing effects of nitrogen .Physical and Chemical Properties Analysis
The molecular weight of 2-Methylisoindolin-5-amine is 148.2 g/mol. The compound is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmazeutika
2-Methylisoindolin-5-amin: spielt eine entscheidende Rolle in der pharmazeutischen Industrie. Es dient als Baustein für die Synthese verschiedener Therapeutika. Sein Strukturmotiv findet sich in einer Reihe von bioaktiven Molekülen, darunter solche mit potenziellen antiviralen, entzündungshemmenden und krebshemmenden Eigenschaften . Die Fähigkeit der Verbindung, als vielseitiges Zwischenprodukt zu fungieren, ermöglicht die Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen.
Herbizide
Im landwirtschaftlichen Sektor werden This compound-Derivate auf ihre herbizide Aktivität untersucht. Diese Verbindungen können so konzipiert werden, dass sie spezifische Enzyme oder Pfade in Unkräutern angreifen, was einen umweltfreundlicheren Ansatz zur Unkrautbekämpfung bietet . Die Forschung in diesem Bereich zielt darauf ab, Herbizide zu entwickeln, die selektiv sind und sich schnell in der Umwelt abbauen, wodurch ihr ökologischer Fußabdruck minimiert wird.
Farbstoffe und Pigmente
Die chemische Struktur von This compound eignet sich für die Herstellung von Farbstoffen und Pigmenten mit verschiedenen Anwendungen. Es kann zur Synthese von Verbindungen verwendet werden, die Textilien, Tinten und Beschichtungen leuchtende Farben verleihen . Die laufende Forschung konzentriert sich auf die Entwicklung von Farbstoffen, die ungiftig, stabil sind und eine hohe Farbechtheit aufweisen.
Polymeradditive
Als Polymeradditiv trägt This compound zur Verbesserung der Materialeigenschaften wie Flexibilität, Festigkeit und thermischer Stabilität bei. Es ist besonders wertvoll bei der Synthese von Amid-Copolymeren, die als multifunktionelle Schmierstoffadditive eingesetzt werden . Diese Polymere verbessern die Leistung von Schmierstoffen, wodurch sie effizienter und haltbarer werden.
Organische Synthese
In der organischen Synthese wird This compound aufgrund seiner Reaktivität und Fähigkeit zur Bildung komplexer molekularer Strukturen eingesetzt. Es ist an der Synthese von Heterocyclen beteiligt, die Kernstrukturen in vielen Naturprodukten und medizinischen Verbindungen sind . Die Vielseitigkeit der Verbindung ist entscheidend für die Entwicklung neuer Synthesemethoden, die nachhaltiger und kostengünstiger sind.
Photochrome Materialien
This compound: Derivate werden auf ihren potenziellen Einsatz in photochromen Materialien untersucht. Diese Materialien ändern ihre Farbe bei Lichteinwirkung, was sie ideal für Anwendungen wie Smart Windows, optische Speicher und photochrome Dekorationen macht . Die Forschung ist darauf ausgerichtet, einen größeren photochromen Kontrast, eine farblich abstimmbare Reaktion und das Verständnis der detaillierten photochromen Prozesse zu erreichen.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 2-Methylisoindolin-5-amine are the ADAMTS-4/5 enzymes . These enzymes play a crucial role in the degradation of cartilage, which is a key factor in the development of osteoarthritis . Additionally, it has been suggested that 2-Methylisoindolin-5-amine may interact with the human D2 dopamine receptor .
Mode of Action
2-Methylisoindolin-5-amine inhibits the activity of ADAMTS-4/5 enzymes, thereby reducing cartilage degradation . This could potentially reduce joint pain and restore normal joint function . In the context of the D2 dopamine receptor, the compound may act as a ligand, interacting with the main amino acid residues at its allosteric binding site .
Biochemical Pathways
Given its targets, it’s likely that it impacts pathways related to cartilage metabolism and dopamine signaling .
Pharmacokinetics
One study suggests that a compound with a similar isoindoline amide scaffold exhibited excellent drug-like properties and better pharmacokinetic profiles than a comparable compound .
Result of Action
By inhibiting ADAMTS-4/5, 2-Methylisoindolin-5-amine could potentially slow down the progression of osteoarthritis, reduce joint pain, and restore normal joint function . Its interaction with the D2 dopamine receptor suggests potential applications in neurological disorders, although this requires further investigation .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-Methylisoindolin-5-amine are not fully understood due to limited research. It is known that indole derivatives, like 2-Methylisoindolin-5-amine, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
The cellular effects of 2-Methylisoindolin-5-amine are also not well-studied. Indole derivatives have been shown to have a broad impact on cell function . For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-Methylisoindolin-5-amine is currently unknown. Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is possible that 2-Methylisoindolin-5-amine may have similar mechanisms of action.
Metabolic Pathways
The metabolic pathways involving 2-Methylisoindolin-5-amine are currently unknown. It is known that drug metabolic reactions are divided into two classes: phase I and phase II metabolic reactions . Future studies should investigate whether 2-Methylisoindolin-5-amine is involved in these or other metabolic pathways, and identify any enzymes or cofactors it interacts with.
Eigenschaften
IUPAC Name |
2-methyl-1,3-dihydroisoindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-11-5-7-2-3-9(10)4-8(7)6-11/h2-4H,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJAXOPOSLBUDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621234 | |
| Record name | 2-Methyl-2,3-dihydro-1H-isoindol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158944-67-3 | |
| Record name | 2,3-Dihydro-2-methyl-1H-isoindol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158944-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2,3-dihydro-1H-isoindol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2,3-dihydro-1H-isoindol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
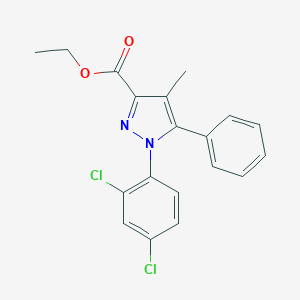
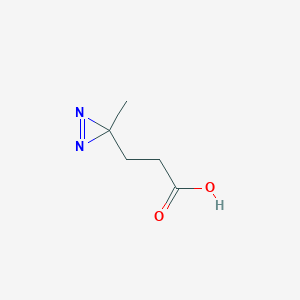
![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)
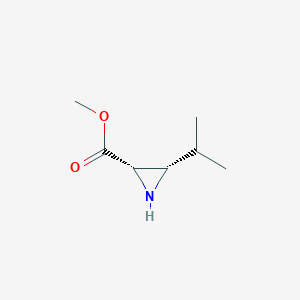
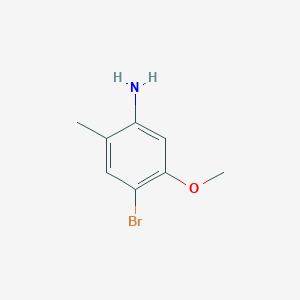
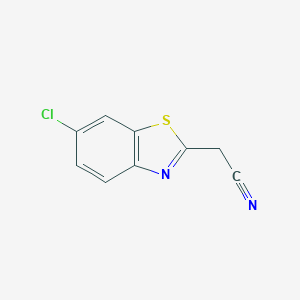
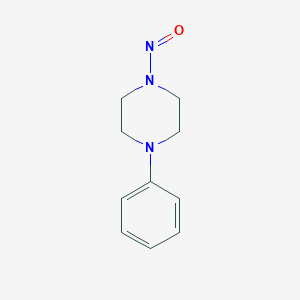

![[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-1-phenylmethoxyoctacosa-2,6,10,14,18,22,26-heptaen-13-yl]sulfanylbenzene](/img/structure/B116767.png)
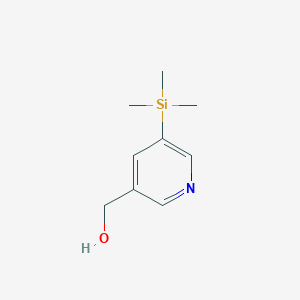
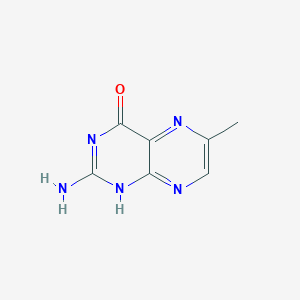
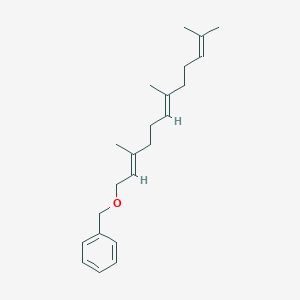
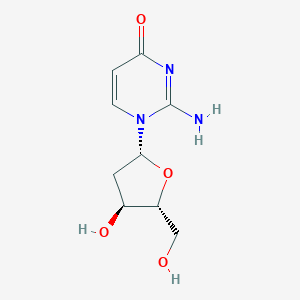
![[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylbenzene](/img/structure/B116775.png)
